
4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety, a methoxypyridine group, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiadiazole Core: Starting from a suitable precursor, the benzothiadiazole ring can be synthesized through cyclization reactions.
Attachment of the Piperazinone Ring: This step may involve nucleophilic substitution or coupling reactions to attach the piperazinone moiety to the benzothiadiazole core.
Introduction of the Methoxypyridine Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypyridine group.
Reduction: Reduction reactions could target the benzothiadiazole moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially for modifying the piperazinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Biological Probes: Used in the study of biological pathways and interactions.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting specific analytes.
Polymer Science: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole moiety could play a role in binding to the target, while the piperazinone ring might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
- 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-chloropyridin-4-yl)piperazin-2-one
Uniqueness
The presence of the methoxypyridine group in 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one may confer unique electronic properties, potentially enhancing its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-25-15-9-12(4-5-18-15)22-7-6-21(10-16(22)23)17(24)11-2-3-13-14(8-11)20-26-19-13/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIZGWUJZAZIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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